molecular formula C18H16N2O4S B2767817 N-({[2,3'-bifuran]-5-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 2034568-01-7

N-({[2,3'-bifuran]-5-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2767817
CAS No.: 2034568-01-7
M. Wt: 356.4
InChI Key: FRSYZYNFJQQDIM-UHFFFAOYSA-N
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Description

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 2,3’-bifuran-5-ylmethylamine with 2-(methylthio)phenyl isocyanate under controlled conditions to form the desired oxalamide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methylthio phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The bifuran and methylthio phenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)acetamide
  • N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)urea
  • N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)thiourea

Uniqueness

N1-([2,3’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide stands out due to its unique combination of bifuran and methylthio phenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-25-16-5-3-2-4-14(16)20-18(22)17(21)19-10-13-6-7-15(24-13)12-8-9-23-11-12/h2-9,11H,10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSYZYNFJQQDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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